molecular formula C21H24N4O B2937101 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 2415642-04-3

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B2937101
CAS No.: 2415642-04-3
M. Wt: 348.45
InChI Key: HHZYPUCVRCEXHQ-VMPITWQZSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a unique structure combining a cyclopenta[c]pyridazine core with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2,3-cyclopentenopyridine derivatives followed by functionalization to introduce the piperazine and phenylprop-2-en-1-yl groups .

Industrial Production Methods

This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-21(20-16-18-9-4-10-19(18)22-23-20)25-14-12-24(13-15-25)11-5-8-17-6-2-1-3-7-17/h1-3,5-8,16H,4,9-15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZYPUCVRCEXHQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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